Pentachloronitrobenzene-13C6
Description
Properties
CAS No. |
362044-64-2 |
|---|---|
Molecular Formula |
C6Cl5NO2 |
Molecular Weight |
301.275 |
IUPAC Name |
1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
LKPLKUMXSAEKID-IDEBNGHGSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Synonyms |
1,2,3,4,5-Pentachloronitrobenzene-13C6; 2,3,4,5,6-Pentachloronitrobenzene-13C6; Avicol (pesticide)-13C6; Batrilex-13C6; Botrilex-13C6; Brassicol-13C6; Brassicol 75-13C6; Brassicol Super-13C6; Chinozan-13C6; Fartox-13C6; Folosan-13C6; Fomac 2-13C6; GC |
Origin of Product |
United States |
Physicochemical Properties of Pentachloronitrobenzene ¹³c₆
The physicochemical properties of Pentachloronitrobenzene-¹³C₆ are fundamentally similar to its unlabeled analog, with the primary difference being its molecular weight due to the incorporation of six ¹³C atoms.
Table 1: Physicochemical Properties of Pentachloronitrobenzene (B1680406) (PCNB)
| Property | Value |
| Molecular Formula | C₆Cl₅NO₂ |
| Molecular Weight | 295.33 g/mol sigmaaldrich.com |
| Appearance | Off-white or yellow crystalline solid wikipedia.org |
| Melting Point | 144 °C (291 °F; 417 K) wikipedia.org |
| Boiling Point | 328 °C (622 °F; 601 K) with decomposition wikipedia.org |
| Water Solubility | 0.44 mg/L wikipedia.org |
| Log Kow (Octanol-Water Partition Coefficient) | 4.22 nih.gov |
Synthesis and Manufacturing of Pentachloronitrobenzene ¹³c₆
The synthesis of Pentachloronitrobenzene-¹³C₆ involves the incorporation of carbon-13 atoms into the benzene (B151609) ring structure. While specific, proprietary synthesis methods for the ¹³C₆-labeled version are not widely published, the general synthesis of PCNB provides a foundational understanding. PCNB is typically prepared through the chlorination of nitrobenzene (B124822) in the presence of chlorosulfuric acid and an iodine catalyst. wikipedia.org
For the isotopically labeled version, the synthesis would necessitate starting with a ¹³C-labeled benzene precursor. The production of ¹³C itself is often achieved through the cryogenic distillation of carbon monoxide. rsc.org This enriched carbon source can then be used to create fundamental building blocks for more complex syntheses. rsc.org
Advanced Analytical Methodologies Utilizing Pentachloronitrobenzene 13c6
Isotope Dilution Mass Spectrometry (IDMS) for Quantitation
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. isc-science.commdpi.com It is recognized as a primary ratio method by the Consultative Committee for Amount of Substance (CCQM) of the International Committee for Weights and Measures (CIPM). up.ac.za
Principle and Advantages of IDMS in Trace Analysis
The core principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte (the "spike" or "tracer"), such as Pentachloronitrobenzene-13C6, to a sample containing an unknown quantity of the native analyte (unlabeled Pentachloronitrobenzene). osti.gov After the spike is added and thoroughly mixed to achieve isotopic equilibrium, the sample is processed and analyzed by mass spectrometry. osti.govrsc.org The instrument measures the altered isotopic ratio of the element or molecule of interest. From this new ratio, the initial concentration of the native analyte in the sample can be precisely calculated. osti.gov
The main advantages of IDMS in trace analysis are significant and include:
High Accuracy and Precision: IDMS is considered a definitive method capable of yielding highly accurate and precise results with low uncertainty. isc-science.commdpi.comnist.gov It is directly traceable to the International System of Units (SI). isc-science.com
Correction for Procedural Losses: A key advantage is that once isotopic equilibrium between the sample and the spike is achieved, any subsequent loss of the analyte during sample preparation and analysis steps does not affect the accuracy of the final quantitative result. isc-science.comresearchgate.net This is because both the native and labeled forms of the analyte will be lost in the same proportion, leaving the critical isotope ratio unchanged.
Compensation for Matrix Effects and Instrumental Drift: IDMS effectively minimizes or eliminates the influence of matrix effects, where other components in the sample can suppress or enhance the analyte signal. speciation.net It also compensates for variations in instrument sensitivity and drift over time, as the ratio measurement is inherently more stable than absolute signal intensity. isc-science.comspeciation.net
Application of this compound as an Internal Standard/Surrogate
This compound is widely used as an internal standard or surrogate in the analysis of pesticides and other persistent organic pollutants. nih.govtdl.orgresearchgate.net As a stable isotope-labeled (SIL) standard, it is chemically identical to the native Pentachloronitrobenzene (B1680406) (also known as Quintozene), ensuring it behaves similarly during extraction, cleanup, and chromatographic analysis. otsuka.co.jp
In practice, a known amount of PCNB-13C6 is spiked into a sample at the beginning of the analytical procedure. usgs.gov Its recovery is used to correct for the loss of the native analyte during sample processing, and its signal is used to quantify the native analyte. For example, in a study analyzing 66 pesticides in hemp, PCNB-13C6 was one of 20 isotopically labeled internal standards used to improve quantitative analysis and correct for analyte loss and ion suppression effects in LC-MS/MS. nih.govresearchgate.net Similarly, it has been used as a surrogate standard for the analysis of personal care products in fish tissue and other organic pollutants in various environmental matrices. tdl.org The use of 13C-labeled standards like PCNB-13C6 is often preferred due to their exceptional isotopic stability compared to deuterated analogs. otsuka.co.jp
Chromatography-Mass Spectrometry (GC-MS and LC-MS/MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary instrumental techniques for the detection and quantification of Pentachloronitrobenzene, where PCNB-13C6 plays a vital role in method validation and ensuring accuracy.
Method Development and Validation for this compound
Developing and validating analytical methods is crucial to ensure they are fit for their intended purpose, providing reliable and accurate data. Validation involves assessing several performance parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). witpress.com
In a validated method for analyzing PCNB and its metabolites in soil and sediment, GC/MS was used to monitor three ion masses for specificity. epa.gov The method demonstrated good linearity over a concentration range of 3 ng/mL to 120 ng/mL, and the LOQ was established at 0.01 mg/kg. epa.gov Accuracy was confirmed through recovery tests on fortified samples, and precision was assessed by the relative standard deviation (RSD) of these recovery results. epa.gov Another study developing an LC-MS/MS method for 66 pesticides in hemp, including PCNB, reported good recovery (80–120%) and precision (RSD less than 20%). researchgate.net The LOQ for PCNB in the hemp matrix was 0.045 µg/g, well below regulatory action limits. spectroscopyonline.com
The goal of sample preparation is to extract the target analytes from the sample matrix and remove interfering components prior to instrumental analysis. hpst.cz The choice of technique depends on the matrix type and the properties of the analyte.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food and agricultural products. hpst.czhpst.cz For the analysis of PCNB in soil and sediment, a method was validated using an acetonitrile (B52724) extraction followed by the addition of QuEChERS salts and a dispersive solid-phase extraction (dSPE) cleanup step. epa.gov
Solvent Extraction: A simple and fast approach often used for less complex matrices. For instance, a straightforward solvent extraction with acetonitrile was successfully employed for analyzing pesticides, including PCNB, in hemp. nih.govresearchgate.net Ultrasonic-assisted solvent extraction with a hexane (B92381) and ethyl acetate (B1210297) mixture has also been used for soil samples. researchgate.net
Solid-Phase Extraction (SPE): This technique is used to clean up extracts and isolate analytes from various matrices. For water samples, SPE cartridges (e.g., Oasis HLB) are used to extract pesticides from filtered water. usgs.gov For more complex extracts like seawater, purification on a Florisil SPE column can effectively remove interferences. chrom-china.com
Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to extract analytes quickly and efficiently. It has been used for extracting personal care products and other pollutants from fish tissue homogenates. tdl.org
The following table summarizes various extraction techniques used for PCNB in different matrices.
Proper chromatographic separation is essential for resolving the target analyte from other compounds in the extract before detection by the mass spectrometer.
For GC-MS analysis, which is traditionally used for nonpolar compounds like PCNB, a common setup involves:
Column: A low-polarity capillary column, such as a DB-5MS or HP-5MS (5% Phenyl-methylpolysiloxane), is frequently used. chrom-china.comnih.govepa.gov Column dimensions are typically around 30 m in length, 0.25 mm in internal diameter, and with a 0.25 µm film thickness. nih.govepa.gov
Carrier Gas: Helium is the most common carrier gas, often used at a constant flow rate of around 1.0 to 1.2 mL/min. nih.govepa.gov
Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 120°C), hold for a minute, and then ramp up at a controlled rate (e.g., 15°C/min) to a final temperature (e.g., 275-300°C). nih.govepa.gov
For LC-MS/MS analysis, which offers an alternative for some GC-amenable compounds, the parameters are different:
Column: Reversed-phase columns, particularly C18-based columns, are standard for separating a wide range of pesticides. nih.govnih.gov
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with additives like formic acid and ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical. nih.gov
Ionization Source: While Electrospray Ionization (ESI) is common, it is not always effective for nonpolar compounds like PCNB. spectroscopyonline.com Atmospheric Pressure Chemical Ionization (APCI) has proven to be a much more sensitive and suitable source for the analysis of hydrophobic and nonpolar analytes like PCNB by LC-MS/MS. nih.govspectroscopyonline.comchromatographyonline.com
The table below provides examples of chromatographic conditions for PCNB analysis.
Mass Spectrometric Detection Modes and Ionization Mechanisms
This compound serves as an exemplary internal standard for isotope dilution mass spectrometry, a powerful technique for quantitative analysis. scbt.com Its six carbon-13 atoms give it a molecular weight of approximately 301.29 amu, a +6 mass unit difference from its unlabeled counterpart, Quintozene (Pentachloronitrobenzene), which has a molecular weight of about 295.29 amu. lgcstandards.com This distinct mass difference prevents spectral overlap while ensuring that both the labeled standard and the unlabeled analyte exhibit nearly identical chemical behavior during extraction, chromatography, and ionization. shoko-sc.co.jp
Various ionization mechanisms and mass spectrometric detection modes are employed for the analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) is a conventional approach. nih.gov
Electron Impact (EI) Ionization: This hard ionization technique bombards the molecule with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation. epa.govacdlabs.com The resulting mass spectrum provides a structural fingerprint. For unlabeled Pentachloronitrobenzene, key transitions monitored in tandem mass spectrometry (MS/MS) include the fragmentation of the precursor ion to product ions, such as m/z 248.8 → 213.8 and m/z 213.8 → 178.8. usgs.gov For this compound, the precursor and fragment ions containing the carbon ring would be observed at m/z values shifted by +6 amu.
Negative-Ion Chemical Ionization (NICI): This softer ionization method is highly sensitive for electrophilic compounds like the highly chlorinated Pentachloronitrobenzene. nih.gov It often results in less fragmentation and a more abundant molecular ion, which is advantageous for selective quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative, particularly for complex matrices where it can reduce sample preparation requirements.
Atmospheric Pressure Chemical Ionization (APCI): While many non-polar pesticides are traditionally analyzed by GC-MS, studies have demonstrated the successful ionization of Pentachloronitrobenzene using an APCI source in conjunction with LC-MS/MS. nih.govresearchgate.net APCI is suitable for semi-volatile and non-polar compounds and typically generates a protonated or radical molecular ion with minimal fragmentation, making it ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). acdlabs.com
The choice of ionization mode depends on the desired sensitivity, selectivity, and the complexity of the sample matrix. The use of this compound as an internal standard is compatible with all these techniques, providing a robust method for accurate quantification.
Table 1: Common Ionization Modes and Key Mass-to-Charge Ratios (m/z) for Pentachloronitrobenzene (PCNB) and its Isotopic Standard
| Ionization Mode | Analyte | Precursor Ion (m/z) | Fragment/Product Ion(s) (m/z) | Reference |
|---|---|---|---|---|
| GC-MS/MS (EI) | Pentachloronitrobenzene | 248.8 | 213.8, 178.8 | usgs.gov |
| This compound | ~254.8 | ~219.8, ~184.8 | ||
| LC-MS/MS (APCI) | Pentachloronitrobenzene | [M]+• or [M+H]+ | Analyte-specific fragments | nih.govresearchgate.net |
| This compound | [M+6]+• or [M+6+H]+ | Analyte-specific fragments shifted by +6 amu | nih.gov |
Quantification and Detection Limits in Complex Environmental Matrices
The primary application of this compound is to enable precise and accurate quantification of the fungicide Quintozene (unlabeled Pentachloronitrobenzene) in diverse and challenging environmental samples. By using isotope dilution mass spectrometry, analysts can correct for variations in sample extraction efficiency and matrix-induced signal suppression or enhancement, leading to highly reliable results. Research and regulatory methods have established detection and quantification limits in a variety of matrices.
For instance, in the analysis of pesticides in hemp, a validated LC-MS/MS method utilizing this compound as an internal standard achieved a limit of quantitation (LOQ) well below the state action limits, with LOQs for a suite of 66 pesticides ranging from 0.0025 to 0.1 µg/g. nih.govresearchgate.net In soil and sediment analysis, a U.S. Environmental Protection Agency (EPA) reviewed method reported a Lowest Level of Method Validation (LLMV), equivalent to the LOQ, of 0.01 mg/kg for Pentachloronitrobenzene, with a Limit of Detection (LOD) of 0.003 mg/kg. epa.gov Analysis in water samples has also been thoroughly validated, with methods capable of detecting the compound at nanogram per liter levels. usgs.gov
The following table summarizes reported detection and quantification limits for unlabeled Pentachloronitrobenzene, achieved through methods where an isotopic standard like this compound is essential for ensuring accuracy.
Table 2: Reported Detection and Quantification Limits for Pentachloronitrobenzene in Various Matrices
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Soil / Sediment | GC/MS | 0.003 mg/kg | 0.01 mg/kg | epa.gov |
| Hemp | LC-MS/MS with ESI/APCI | Not Specified | 0.0025 - 0.1 µg/g | researchgate.net |
| Rice | SERS-MIPs | 5.0 ng/mL (0.005 µg/mL) | Not Specified (Linear range 0.005 - 0.15 µg/mL) | nih.govresearchgate.net |
| Water | SERS-MIPs | 0.005 µg/mL | Not Specified (Linear range 0.005 - 0.15 µg/mL) | nih.gov |
| Water | LC-MS/MS & GC-MS/MS | 0.5 - 10.6 ng/L | 1.1 - 21.1 ng/L | usgs.gov |
Emerging Analytical Techniques in Conjunction with this compound
Beyond established chromatographic methods, this compound is a valuable tool for developing and validating novel analytical technologies that aim to improve detection speed, selectivity, and on-site applicability.
Surface-Enhanced Raman Spectroscopy (SERS) Coupled with Molecularly Imprinted Polymers (MIPs)
A promising approach for rapid and highly selective detection of pesticides is the combination of Surface-Enhanced Raman Spectroscopy (SERS) and Molecularly Imprinted Polymers (MIPs). researchgate.net SERS provides a significant enhancement of the Raman signal for molecules adsorbed onto a nanostructured metal surface, while MIPs act as synthetic antibodies, providing specific recognition sites for a target analyte. agroswamp.com
In this technique, MIPs are synthesized using the target molecule, in this case, Pentachloronitrobenzene, as a template. mdpi.comnih.gov The polymerization process creates cavities that are sterically and chemically complementary to the Pentachloronitrobenzene molecule. After the template is removed, the MIP can selectively re-bind the analyte from a complex sample matrix, such as a food extract. nih.govresearchgate.net This specific capture effectively isolates the analyte and positions it on a SERS-active substrate, such as silver nanoparticles embedded within the polymer, for sensitive detection. mdpi.com
While these studies focus on detecting the unlabeled compound, the role of this compound is crucial for transitioning this technology from a qualitative screening tool to a robust quantitative method. By adding a known amount of the labeled standard to the initial sample, it undergoes the same extraction and binding process as the native analyte. The ratio of the distinct SERS signals from the unlabeled analyte and the labeled standard allows for precise quantification, effectively correcting for any analyte loss during sample preparation or incomplete binding to the MIP.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Assessment
The primary technique used is 13C-NMR spectroscopy. encyclopedia.pub In a spectrum of unlabeled Pentachloronitrobenzene, the signals from the naturally abundant 13C (1.1%) would be very weak. encyclopedia.pub In contrast, the 13C-NMR spectrum of this compound would show highly intense signals at the characteristic chemical shifts for the aromatic carbons, confirming the success of the isotopic enrichment. frontiersin.org The high signal-to-noise ratio achieved is a direct result of the near 100% enrichment.
Furthermore, NMR can confirm the integrity of the labeled positions. openmedscience.com Although Pentachloronitrobenzene has no protons directly attached to the ring, advanced 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) could be used to confirm correlations between the 13C atoms and other nuclei if needed. However, for routine verification, the high intensity and correct chemical shifts in the 1D 13C spectrum are sufficient to validate the isotopic purity and structural integrity of this compound, ensuring its reliability as an accurate standard for quantitative analytical applications. nih.gov
Environmental Fate and Transformation Studies of Pentachloronitrobenzene
Degradation Pathways in Environmental Compartments
The environmental fate of pentachloronitrobenzene (B1680406) is influenced by a combination of biotic and abiotic factors that lead to its transformation.
Biodegradation by Microorganisms
Microbial activity plays a significant role in the breakdown of pentachloronitrobenzene in soil and aquatic environments.
Under aerobic conditions, microorganisms can degrade pentachloronitrobenzene through various metabolic pathways. The primary metabolites formed during the aerobic degradation of pentachloronitrobenzene are pentachloroaniline (B41903) (PCA) and pentachlorothioanisole (B41897) (PCTA). epa.gov One identified degradation pathway involves the initial conversion of pentachloronitrobenzene to pentachlorophenol (B1679276) (PCP), which is then further metabolized. nih.gov For instance, the bacterium Nocardioides sp. strain PD653 is capable of aerobically degrading pentachloronitrobenzene, initiating the process through oxidative dechlorination to produce pentachlorophenol. nih.gov This is followed by the formation of tetrachlorohydroquinone (B164984) and 2,6-dichlorohydroquinone (B128265) as intermediate metabolites. nih.govasm.org Another bacterium, Pseudomonas putida QTH3, degrades pentachloronitrobenzene into metabolites including catechol, 2,3,5,6-tetrachloroaniline (B43135) (TCA), 2,3,4,5-TCA, pentachloroaniline (PCA), and pentachlorothioanisole (PCTAs). researchgate.net
Aerobic Degradation Metabolites of Pentachloronitrobenzene
| Metabolite | Reference |
|---|---|
| Pentachloroaniline (PCA) | epa.govresearchgate.net |
| Pentachlorothioanisole (PCTA) | epa.govresearchgate.net |
| Pentachlorophenol (PCP) | nih.gov |
| Tetrachlorohydroquinone | nih.govasm.org |
| 2,6-dichlorohydroquinone | nih.govasm.org |
| Catechol | researchgate.net |
| 2,3,5,6-tetrachloroaniline (TCA) | researchgate.net |
| 2,3,4,5-tetrachloroaniline (TCA) | researchgate.net |
In anaerobic environments, the degradation of pentachloronitrobenzene primarily proceeds through reduction. The main product of anaerobic degradation is pentachloroaniline (PCA). epa.govtaylorandfrancis.com Under methanogenic conditions, pentachloronitrobenzene is biotransformed to pentachloroaniline. sigmaaldrich.com In the presence of nitrate-reducing conditions, pentachloronitrobenzene is transformed to pentachloroaniline, which can be further dechlorinated to dichlorinated anilines, mainly 2,5-DCA, in the absence of nitrate. researchgate.net Under anaerobic conditions in sandy loam soil, identified nonvolatile degradates include pentachloroaniline (PCA), pentachlorothioanisole (PCTA), and pentachlorophenol (PCP). epa.gov Volatilized residues observed under these conditions include pentachloronitrobenzene itself, PCA, PCTA, pentachlorobenzene (B41901) (PCB), and hexachlorobenzene (B1673134) (HCB). epa.gov
Anaerobic Degradation Metabolites of Pentachloronitrobenzene
| Metabolite | Volatility | Reference |
|---|---|---|
| Pentachloroaniline (PCA) | Nonvolatile, Volatilized | epa.govtaylorandfrancis.com |
| Pentachlorothioanisole (PCTA) | Nonvolatile, Volatilized | epa.gov |
| Pentachlorophenol (PCP) | Nonvolatile | epa.gov |
| Pentachlorobenzene (PCB) | Volatilized | epa.gov |
| Hexachlorobenzene (HCB) | Volatilized | epa.gov |
| Dichlorinated anilines (e.g., 2,5-DCA) | Not Specified | researchgate.net |
Several microorganisms capable of degrading pentachloronitrobenzene have been isolated and identified. Nocardioides sp. strain PD653, originally isolated from a Chinese cabbage field, can mineralize hexachlorobenzene and was first identified as a pentachloronitrobenzene-degrader. nih.govjst.go.jp Pseudomonas aeruginosa strain I-41, isolated from soil, has shown the ability to completely degrade pentachloronitrobenzene, primarily to pentachloroaniline (PCA), under anaerobic conditions. fao.org Another identified degrader is Arthrobacter nicotianae DH19, which was isolated from ginseng rhizosphere soil and can utilize pentachloronitrobenzene as a sole carbon source. researchgate.netnih.gov The bacterium Cupriavidus sp. YNS-85, isolated from a contaminated Panax notoginseng plantation, can co-metabolize pentachloronitrobenzene. science.govresearchgate.net Alcaligenes xylosoxidans PCNB-2 is another strain capable of using pentachloronitrobenzene as a sole carbon source. koreascience.krresearchgate.net
Microorganisms Capable of Degrading Pentachloronitrobenzene
| Microorganism | Source of Isolation | Degradation Condition | Reference |
|---|---|---|---|
| Nocardioides sp. PD653 | Chinese cabbage field soil | Aerobic | nih.govjst.go.jp |
| Pseudomonas aeruginosa I-41 | Soil | Anaerobic | fao.org |
| Arthrobacter nicotianae DH19 | Ginseng rhizosphere soil | Aerobic | researchgate.netnih.gov |
| Cupriavidus sp. YNS-85 | Panax notoginseng plantation | Co-metabolism | science.govresearchgate.net |
| Alcaligenes xylosoxidans PCNB-2 | Not Specified | Aerobic | koreascience.krresearchgate.net |
The degradation of pentachloronitrobenzene by microorganisms is an enzymatic process. Studies have shown that the enzymes responsible for this degradation are primarily intracellular. In Pseudomonas putida QTH3, the degradation rates by intracellular enzymes were significantly higher than those of extracellular enzymes, indicating that the main degrading enzymes are located within the cell. researchgate.net Similarly, research on Pseudomonas aeruginosa I-41 confirmed that the reductive degradation of pentachloronitrobenzene to pentachloroaniline is an enzymatic reaction, as demonstrated by tests with cell-free extracts. fao.org The initial step in the aerobic degradation of pentachloronitrobenzene by Nocardioides sp. PD653 is catalyzed by enzymes that perform oxidative dehalogenation and denitration. nih.gov Specifically, two-component flavin-diffusible monooxygenases, encoded by the hcbA1A2A3 and hcbB1B2B3 genes, are involved in the aerobic dechlorination of hexachlorobenzene and pentachlorophenol, respectively, which are part of the degradation pathway of pentachloronitrobenzene. jst.go.jp
Abiotic Transformation Processes
In addition to biodegradation, pentachloronitrobenzene can be transformed by non-biological processes in the environment. These abiotic transformations include photodegradation and chemical reduction.
Photodegradation is a significant pathway for the breakdown of pentachloronitrobenzene in clear, shallow surface water, with reported half-lives of a few days or less. epa.gov In one study, pentachloronitrobenzene exposed to a Xenon Arc light system in a pH 5 aqueous solution had a half-life of 4 days. epa.gov However, photodegradation on soil surfaces is slow, with a reported half-life of 80 days under simulated sunlight. epa.gov The presence of dissolved organic matter can influence the photodegradation process. It has been noted that post-application photodegradation of PCNB may increase the release of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs). pops.int
Pentachloronitrobenzene is stable to hydrolysis in sterile aqueous solutions at pH 5, 7, and 9. epa.govregulations.gov However, it can undergo abiotic reduction in the presence of certain chemical species. In controlled laboratory systems, pentachloronitrobenzene is reduced in the presence of Fe(II) and dissolved organic matter. ohiolink.edu The reduction of pentachloronitrobenzene to pentachloroaniline occurs rapidly in the presence of Fe(II) and dissolved organic matter, with half-lives ranging from approximately 30 minutes to 4 hours. nih.gov
Hydrolysis in Aqueous Systems
The hydrolysis of Pentachloronitrobenzene (PCNB) is significantly influenced by the pH of the aqueous environment. In acidic and neutral solutions, PCNB is generally stable. orst.edu However, under strong alkaline conditions, it is subject to hydrolysis. scilit.comnih.govnih.gov This process can lead to the formation of degradation products such as pentachlorophenol (PCP). wikipedia.org Studies have indicated that while PCNB is reasonably stable, hydrolysis is a relevant degradation pathway in highly alkaline media. nih.govnih.gov For instance, while no hydrolysis of the similar compound chlorothalonil (B1668833) was observed at pH 7 or lower, it did degrade at pH 9. researchgate.net
Photolysis and Photodegradation
The role of photolysis in the degradation of PCNB is a subject of varied findings. Several sources suggest that photolysis is not a significant degradation process for PCNB in water or on soil surfaces, with some studies indicating it is unchanged by sunlight. orst.eduscilit.comtaylorandfrancis.com
Conversely, other research identifies aqueous photolysis as a potentially important degradation route under specific conditions. regulations.gov In clear, shallow water, PCNB may degrade with a half-life of 1.1 to 2.5 days. regulations.gov However, the efficacy of this pathway in natural environments is often limited by factors such as water turbidity, shading by organic matter, and the attenuation of light with increasing water depth. regulations.gov On soil, PCNB is considered effectively stable to photodegradation, with a reported half-life of 80 days. regulations.gov The specific products resulting from the photolytic degradation of PCNB have not been fully identified. regulations.gov
Environmental Persistence and Half-Life Assessment
PCNB is recognized as a persistent chemical in the environment, particularly in soil. scilit.comregulations.gov Its persistence varies widely depending on environmental conditions, with reported half-lives ranging from a few weeks to several years. orst.edutaylorandfrancis.com This variability underscores the complexity of its environmental fate. In the water column, its persistence is considerably shorter, with an estimated half-life of 1.8 to 5 days, primarily due to rapid adsorption to sediments and volatilization. orst.eduscilit.com
Reported Environmental Half-Life of Pentachloronitrobenzene (PCNB)
| Matrix | Reported Half-Life | Source |
|---|---|---|
| Soil (General) | < 3 weeks to > 1 year | orst.edu |
| Soil (Field & Lab) | Several weeks to almost 2 years | taylorandfrancis.com |
| Soil (Field Average) | 434 days | scilit.com |
| Soil (Long-term application) | Up to 1059 days | epa.gov |
| Water Phase | 1.8 - 5 days | orst.eduscilit.com |
| Soil (Photodegradation) | 80 days | regulations.gov |
| Aqueous Photolysis | 1.1 - 2.5 days | regulations.gov |
Influence of Soil Type and Environmental Conditions
The persistence of PCNB is profoundly affected by soil characteristics and other environmental factors. scialert.net Soil type is a primary determinant of its degradation rate, with more rapid breakdown observed in sandier soils compared to those with higher clay or organic matter content. orst.eduscilit.com For example, one study reported half-lives of 4.7, 7.6, and 9.7 months in sandy loam, clay, and peaty muck soils, respectively. scilit.com
Moisture levels and oxygen availability also play a critical role. Biodegradation has been found to be more rapid under anaerobic (flooded) conditions than under aerobic conditions. scilit.comiaea.org Under anaerobic conditions, the primary degradation pathway is the conversion to pentachloroaniline (PCA). taylorandfrancis.comiaea.org Microbial activity is a key driver of degradation. orst.edu The presence of specific microorganisms, such as the bacterium Cupriavidus sp. YNS-85, can significantly enhance the removal of PCNB from soil, particularly in acidic environments (pH 4-6). nih.gov In a microcosm experiment, bioaugmentation with this bacterium led to a 37.8% removal of PCNB from soil within 30 days. nih.gov
Influence of Soil Type on PCNB Half-Life
| Soil Type | Reported Half-Life (months) | Source |
|---|---|---|
| Sandy Loam | 4.7 | scilit.com |
| Clay | 7.6 | scilit.com |
| Peaty Muck | 9.7 | scilit.com |
Volatilization from Environmental Media
Volatilization is a significant pathway for the dissipation of PCNB from soil and water surfaces. orst.eduscilit.comtaylorandfrancis.com Its moderate volatility means it can evaporate from moist soil and water, contributing to its loss from the immediate environment. nih.govregulations.gov However, volatilization is not expected to be a major process from dry soil surfaces. nih.gov
Formation and Fate of Degradation Products and Metabolites
The degradation of PCNB in the environment leads to the formation of several persistent metabolites. The most frequently identified degradation product is pentachloroaniline (PCA), which is formed primarily through the reduction of the nitro group, especially under anaerobic soil conditions. wikipedia.orgtaylorandfrancis.comiaea.orgnih.govresearchgate.net
Other significant metabolites that have been identified in soil and sediment include pentachlorothioanisole (PCTA), pentachlorobenzene, and pentachlorophenol (PCP). orst.eduwikipedia.orgepa.govresearchgate.netepa.gov Studies have confirmed that pentachlorobenzene is not just present as an impurity in technical-grade PCNB but is also formed as a degradate in the field. epa.gov Some metabolites, such as PCA and PCTA, are themselves persistent, with reported half-lives of two to three years in soil. orst.edu The U.S. Environmental Protection Agency's tolerance expression for PCNB residues in food includes the parent compound as well as the metabolites PCA and PCTA. epa.gov
Major Degradation Products of Pentachloronitrobenzene (PCNB)
| Metabolite Name | Abbreviation | Formation Pathway/Conditions | Source |
|---|---|---|---|
| Pentachloroaniline | PCA | Reduction (especially anaerobic) | orst.eduwikipedia.orgtaylorandfrancis.comiaea.orgnih.govresearchgate.net |
| Pentachlorothioanisole | PCTA | Biodegradation | wikipedia.orgepa.goviaea.orgresearchgate.netepa.gov |
| Pentachlorophenol | PCP | Hydrolysis | wikipedia.orgepa.gov |
| Pentachlorobenzene | - | Biodegradation | orst.eduepa.gov |
| Hexachlorobenzene | HCB | Soil Metabolite | orst.edu |
| Methyl Pentachlorophenyl Sulfide (B99878) | MPCPS | Biodegradation | wikipedia.org |
| Tetrachloroaniline | TCA | Biodegradation | researchgate.net |
| Catechol | - | Biodegradation | researchgate.net |
Isotopic Tracing Applications of Pentachloronitrobenzene 13c6 in Environmental Research
Tracing Environmental Transport and Distribution
The use of isotopically labeled compounds like PCNB-13C6 is invaluable for accurately tracking the movement of contaminants through various environmental compartments. By introducing a known quantity of the labeled compound, scientists can follow its path and determine its concentration in soil, water, and sediments over time, providing a clear picture of its environmental mobility.
Assessment of Chemical Movement in Soil and Water Systems
PCNB-13C6 enables precise tracking of the fungicide's movement through different soil horizons and into aquatic systems. Due to its low water solubility, PCNB has a tendency to bind to soil organic matter, but it can still be transported through leaching, surface runoff, and volatilization. nih.gov Studies using PCNB-13C6 can quantify the extent of this movement. For instance, by applying PCNB-13C6 to a soil column and analyzing the leachate and soil at different depths, researchers can determine its mobility and potential to contaminate groundwater.
Table 1: Hypothetical Data from a Soil Column Leaching Study Using PCNB-13C6
| Soil Depth (cm) | PCNB-13C6 Concentration (µg/kg) | Percentage of Applied PCNB-13C6 |
| 0-5 | 850 | 85% |
| 5-10 | 120 | 12% |
| 10-15 | 25 | 2.5% |
| 15-20 | 5 | 0.5% |
| Leachate | <1 | <0.1% |
This table illustrates how PCNB-13C6 can be used to quantify the distribution of the chemical in a soil profile after a simulated rainfall event, demonstrating its low mobility.
Understanding Adsorption and Desorption Processes
The extent to which a pesticide is available for transport or degradation is heavily influenced by its adsorption to soil particles and organic matter, and its subsequent desorption. PCNB-13C6 is an ideal tracer for studying these sorption dynamics. Batch equilibrium studies, where soil is mixed with a solution containing PCNB-13C6, can be used to determine the soil-water partition coefficient (Kd). This coefficient is a key parameter in environmental fate models. By using the labeled compound, these experiments can be conducted in soils that already contain unlabeled PCNB, allowing for the study of sorption processes under realistic field conditions.
Elucidation of Degradation Mechanisms and Pathways
The environmental persistence of PCNB is a significant concern, and understanding its degradation is crucial for risk assessment. PCNB-13C6 is instrumental in elucidating the complex biotic and abiotic degradation pathways of this fungicide.
Identifying Novel Metabolic Intermediates
The degradation of PCNB in the environment can proceed through various reactions, including the reduction of the nitro group to an amino group, leading to the formation of pentachloroaniline (B41903) (PCA), and hydrolysis to form pentachlorophenol (B1679276) (PCP). wikipedia.org Other reported metabolites include pentachlorothioanisole (B41897) (PCTA) and methyl pentachlorophenyl sulfide (B99878) (MPCPS). wikipedia.org
By using PCNB-13C6 in degradation studies, any detected ¹³C-labeled compounds can be unequivocally identified as metabolites of PCNB. This is particularly useful for discovering previously unknown or transient intermediates that may be present at very low concentrations. Mass spectrometry techniques can easily distinguish the ¹³C-labeled metabolites from the background of unlabeled organic compounds in the environmental matrix.
Table 2: Known and Potential Metabolites of Pentachloronitrobenzene (B1680406) Identifiable with PCNB-13C6
| Metabolite | Chemical Formula | Degradation Pathway | Role of PCNB-13C6 in Identification |
| Pentachloroaniline (PCA) | C₆Cl₅NH₂ | Reduction | Confirms formation from PCNB and allows quantification of this pathway. |
| Pentachlorophenol (PCP) | C₆Cl₅OH | Hydrolysis | Differentiates PCP formed from PCNB from other sources of PCP contamination. |
| Pentachlorothioanisole (PCTA) | C₇H₃Cl₅S | Substitution and Methylation | Helps in tracing the sulfur substitution pathway and identifying precursor molecules. |
| Pentachlorobenzene (B41901) (PeCB) | C₆HCl₅ | Reductive Dechlorination | Allows for the detection of minor degradation pathways. |
Quantifying Transformation Rates and Fluxes
Isotope tracing with PCNB-13C6 allows for the precise measurement of transformation rates in complex environmental systems. By monitoring the disappearance of the ¹³C-labeled parent compound and the appearance of ¹³C-labeled metabolites over time, researchers can calculate degradation kinetics. This approach, often referred to as stable isotope probing (SIP), can be coupled with molecular techniques to identify the microorganisms responsible for the biodegradation. nih.gov Furthermore, the use of PCNB-13C6 enables the application of Compound-Specific Isotope Analysis (CSIA) to quantify degradation in the field, where changes in the isotopic ratio of the contaminant can be related to the extent of its transformation. confex.comrsc.org
Source Apportionment and Environmental Forensics
In cases of environmental contamination, it is often necessary to identify the source of the pollution. While PCNB-13C6 is intentionally added for tracing studies, the principles of isotope analysis can be applied in a forensic context. Different manufacturing processes of PCNB may result in slight variations in the natural abundance of stable isotopes (¹³C/¹²C ratio). nih.gov These unique isotopic signatures can act as fingerprints to differentiate between PCNB from different sources.
Environmental forensics investigations can analyze the isotopic composition of PCNB found at a contaminated site and compare it to the isotopic signatures of potential sources, such as different commercial formulations or industrial waste streams. itrcweb.orgeolss.net This can help in allocating liability for remediation. exponent.com Although this application does not directly use artificially labeled PCNB-13C6, the analytical techniques and principles are the same as those employed in isotopic tracing studies. The use of PCNB-13C6 in controlled studies helps to refine the analytical methods and understanding of isotopic fractionation, which are essential for the successful application of CSIA in environmental forensics.
Bioavailability and Uptake Studies in Environmental Organisms
The use of isotopically labeled compounds is a powerful tool in environmental science for tracing the fate and transport of contaminants. Pentachloronitrobenzene-13C6 (PCNB-13C6), a stable isotope-labeled form of the fungicide pentachloronitrobenzene, is particularly valuable for elucidating the bioavailability and uptake of this compound in various organisms. By incorporating a heavier carbon isotope (¹³C), researchers can accurately track the movement of PCNB from the environment into an organism and differentiate it from naturally occurring carbon compounds. This allows for precise quantification of uptake rates, bioaccumulation, and bioconcentration factors, providing critical data for ecological risk assessments. The following sections detail research findings on the bioavailability and uptake of PCNB in terrestrial and aquatic organisms, illustrating the types of studies where PCNB-13C6 would be an invaluable tracer.
Assessment in Terrestrial Organisms
In terrestrial ecosystems, soil invertebrates play a crucial role in nutrient cycling and soil health. They are also key indicators of soil contamination. Understanding the uptake and bioaccumulation of soil-bound contaminants like PCNB in these organisms is essential for evaluating potential ecological risks.
One study investigated the bioaccumulation of PCNB in the earthworm Eisenia fetida. The research also explored the influence of metal oxide nanoparticles (nano ZnO and nano CuO) on the uptake of PCNB. Earthworms were exposed to soil spiked with PCNB and the nanoparticles for 21 days. The results demonstrated that PCNB does accumulate in earthworms. Furthermore, the presence of nanoparticles significantly increased the bioaccumulation of PCNB. This suggests that co-contamination with certain nanoparticles can enhance the bioavailability of PCNB to soil organisms.
The use of PCNB-13C6 in such a study would allow for unambiguous tracking of the fungicide from the soil into the earthworm tissue, eliminating any potential interference from other organic compounds in the complex soil matrix. This would provide highly accurate data on uptake kinetics and bioaccumulation factors.
Table 1: Bioaccumulation of Pentachloronitrobenzene (PCNB) in Eisenia fetida after 21-day exposure in soil, with and without the presence of nanoparticles.
| Treatment | PCNB Concentration in Soil (µg/kg) | Nanoparticle Concentration in Soil (mg/kg) | PCNB Concentration in Earthworms (µg/kg, dry weight) |
| PCNB only | 100 | 0 | 100 |
| PCNB + nano ZnO | 100 | 250 | 247 |
| PCNB + nano CuO | 100 | 250 | 313 |
Assessment in Aquatic Organisms and Systems
In aquatic environments, PCNB can partition from the water column and sediment into aquatic organisms, leading to bioaccumulation and potential toxicity. Isotopic tracing with PCNB-13C6 is instrumental in quantifying the extent of this uptake and transfer through aquatic food webs.
Bioconcentration factors (BCFs), which describe the accumulation of a chemical in an organism from the surrounding water, are a key metric in assessing the environmental risk of aquatic pollutants. Studies have determined BCFs for PCNB in various fish species. For instance, bioaccumulation studies with sunfish exposed to PCNB for 35 days resulted in BCFs of 400 for edible tissues, 1,800 for viscera, and 1,100 for the whole fish. epa.gov In rainbow trout, reported BCFs have ranged from 114 to 261. epa.gov
Modeling tools are also used to estimate the potential for bioaccumulation across different trophic levels. The KABAM model (KABAM - USEPA) has been used to estimate BCFs for PCNB and its degradates in various aquatic organisms. These estimations indicate that PCNB has the potential to bioconcentrate in aquatic life. usgs.gov
The application of PCNB-13C6 in aquatic bioaccumulation studies would enable precise measurement of its uptake and depuration rates in various organisms, from phytoplankton and zooplankton to benthic invertebrates and fish. This would provide valuable data for validating and refining bioaccumulation models and for understanding the trophic transfer of this fungicide in aquatic ecosystems.
Table 2: Estimated and Measured Bioconcentration Factors (BCFs) for Pentachloronitrobenzene (PCNB) in Various Aquatic Organisms.
| Organism/Trophic Level | BCF Value (L/kg) | BCF Type |
| Phytoplankton | 4801 | KABAM Estimated |
| Zooplankton | 3421 | KABAM Estimated |
| Benthic Invertebrates | 3642 | KABAM Estimated |
| Sunfish (edible tissue) | 400 | Measured |
| Sunfish (viscera) | 1800 | Measured |
| Sunfish (whole fish) | 1100 | Measured |
| Rainbow Trout | 114 - 261 | Measured |
Future Research Directions and Methodological Advancements
Development of Novel Isotope Labeling Strategies for Related Compounds
The insights gained from using Pentachloronitrobenzene-13C6 encourage the development of novel isotope labeling strategies for other environmentally relevant chlorinated and nitroaromatic compounds. Future work will likely move beyond uniform 13C labeling to more complex and informative approaches.
Position-Specific Labeling: Synthesizing compounds with 13C enrichment at specific locations within the aromatic ring or in functional groups would provide unprecedented detail on degradation mechanisms. For instance, observing which carbon-chlorine bonds are cleaved first can be determined by tracking the fate of specifically labeled carbon atoms. uliege.be
Dual Isotope Labeling: The synthesis of compounds labeled with both 13C and another stable isotope, such as 15N in the nitro group, offers a powerful method for simultaneously tracking the fate of different parts of the molecule. nsf.gov This approach, successfully used for compounds like RDX and glyphosate, can elucidate whether a microbe uses a contaminant as a carbon source, a nitrogen source, or both. nsf.gov This knowledge is crucial for understanding the complete metabolic pathway and designing effective bioremediation strategies. nsf.gov
A promising general strategy for creating 13C-labeled compounds involves starting with elemental 13C, which is comparatively low-cost. researchgate.net This elemental carbon can be converted into calcium carbide-13C2, which then serves as a universal building block for synthesizing a wide range of labeled organic molecules, including precursors for chlorinated nitroaromatics. researchgate.net
Table 1: Advanced Isotope Labeling Strategies
| Labeling Strategy | Description | Application for Related Compounds | Research Finding Reference |
|---|---|---|---|
| Position-Specific Labeling | A stable isotope (e.g., 13C) is incorporated at a specific, known position within a molecule. | Elucidating the initial steps and reaction mechanisms of degradation by tracking the fate of specific carbon atoms. | uliege.be |
| Dual Isotope Labeling (e.g., 13C/15N) | Two different stable isotopes are incorporated into the same molecule. | Simultaneously tracing the metabolic fate of the carbon skeleton and the nitro functional group to determine nutrient utilization. | nsf.gov |
| Elemental 13C as Precursor | Utilizing elemental 13C to synthesize labeled building blocks like calcium carbide-13C2 for cost-effective synthesis. | Provides a versatile and economical route to a wide array of 13C-labeled environmental contaminants for research. | researchgate.net |
Integration of Advanced Spectroscopic Techniques for In Situ Monitoring
A significant leap forward will involve coupling the use of this compound with advanced spectroscopic techniques that allow for real-time, in situ monitoring of its transformation. This bypasses the limitations of traditional methods that require sample extraction and processing.
Raman Microspectroscopy: This non-destructive technique is highly effective for tracking isotope incorporation at the single-cell level. researchgate.net When a microorganism metabolizes this compound, the 13C is incorporated into its cellular components, such as the amino acid phenylalanine. researchgate.net This incorporation causes a characteristic "redshift" in the Raman spectrum, providing direct, visual evidence of biodegradation by specific microbes within a complex community. researchgate.net
Cavity-Enhanced and Cavity Ring-Down Spectroscopy (CERS/CRDS): These highly sensitive techniques are ideal for real-time analysis of the gas phase above a soil or water sample. acs.orgnumberanalytics.com As this compound is degraded, any mineralization to 13CO2 can be instantly detected and quantified. acs.org This has been successfully demonstrated in studies tracking the degradation of 13C-labeled benzene (B151609), providing continuous data on biodegradation rates. acs.org
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex to implement in environmental samples, in situ NMR can provide detailed structural information on the transformation products of this compound as they are formed. acs.org This technique is highly sensitive to changes in the chemical environment of the 13C nuclei, allowing for the identification of intermediate metabolites without the need for extraction. acs.org
Computational Modeling and Isotopic Fractionation Studies
Combining empirical data from this compound experiments with computational power will deepen our understanding of its environmental fate.
Compound-Specific Isotope Analysis (CSIA): This analytical method measures the subtle changes in the isotopic ratio (13C/12C) of a contaminant as it degrades. itrcweb.org Because reactions involving the lighter isotope (12C) are slightly faster, the remaining pool of the contaminant becomes enriched in the heavier isotope (13C). The degree of this isotopic fractionation provides a signature for specific degradation pathways. researchgate.net By using this compound as a starting material with a known, highly enriched isotopic signature, researchers can trace its dilution and transformation with extreme sensitivity.
Quantum Chemical Modeling: Computational models, such as those based on Density Functional Theory (DFT), can be used to predict the likely degradation pathways of pentachloronitrobenzene (B1680406). These models can calculate the activation energies for different reactions, such as reductive dechlorination or nitro group reduction, helping to identify the most energetically favorable transformation routes. Furthermore, these calculations can predict the theoretical isotopic fractionation for each pathway, which can then be compared to experimental results from CSIA to confirm the operating degradation mechanism. researchgate.net
Table 2: Synergy of Isotopic Analysis and Computational Modeling
| Technique | Role in Research | Expected Outcome | Supporting Evidence/Concept |
|---|---|---|---|
| Compound-Specific Isotope Analysis (CSIA) | Measures the change in the 13C/12C ratio during degradation. | Identifies and quantifies biodegradation in the field by detecting isotopic enrichment in the residual contaminant pool. | itrcweb.orgresearchgate.net |
| Quantum Chemical Modeling | Predicts reaction energetics and theoretical isotope effects for different degradation pathways. | Provides a mechanistic framework to interpret experimental CSIA data and identify the most likely degradation reactions. | researchgate.net |
| Isotope Tracer Studies (using this compound) | Provides a labeled starting material to trace carbon flow through microbial and environmental systems. | Unambiguously confirms the fate of the contaminant's carbon, identifying metabolites and incorporation into biomass. | nsf.govtaylorandfrancis.com |
Applications in Broader Environmental Remediation Strategies
This compound is a cornerstone tool for developing and validating more effective environmental remediation strategies. Its application in microcosm and field studies provides definitive answers about the efficacy of cleanup technologies.
Stable Isotope Probing (SIP): This is arguably the most powerful application for this compound in remediation research. taylorandfrancis.com In a SIP experiment, a soil or sediment sample contaminated with PCNB is amended with this compound. Microorganisms that actively degrade the compound will incorporate the 13C into their DNA, RNA, or phospholipid fatty acids (PLFA). itrcweb.orgtaylorandfrancis.com By extracting and separating these labeled biomolecules, researchers can identify the specific species responsible for the degradation. taylorandfrancis.com This allows for the targeted cultivation and bioaugmentation of these effective microbes, such as strains of Cupriavidus or Pseudomonas, which are known to degrade PCNB. science.govresearchgate.net
Assessing Remediation Efficacy: By adding this compound to a system undergoing remediation (e.g., bioreactor, biostimulated soil), researchers can trace its disappearance and the appearance of its breakdown products. This provides unambiguous proof that the remediation technology is working on the target contaminant and allows for the calculation of precise degradation rates, distinguishing between actual degradation and non-destructive losses like sorption or volatilization.
Tracking Carbon Fate: Understanding the ultimate fate of the carbon from PCNB is critical for a complete risk assessment. Using this compound allows scientists to track the carbon flow from the original contaminant into various environmental compartments, such as microbial biomass, intermediate metabolites, and terminal products like CO2. nsf.gov This confirms complete mineralization to benign products, a key goal of any successful remediation effort.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
